(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
CAS No.: 864976-82-9
Cat. No.: VC4910526
Molecular Formula: C18H14N4O4S2
Molecular Weight: 414.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864976-82-9 |
|---|---|
| Molecular Formula | C18H14N4O4S2 |
| Molecular Weight | 414.45 |
| IUPAC Name | N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C18H14N4O4S2/c1-26-7-6-21-14-5-3-12(22(24)25)9-16(14)28-18(21)20-17(23)11-2-4-13-15(8-11)27-10-19-13/h2-5,8-10H,6-7H2,1H3 |
| Standard InChI Key | VAKQTKWUESIWBM-ZZEZOPTASA-N |
| SMILES | COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Introduction
Synthesis Methods
The synthesis of similar benzo[d]thiazole derivatives often involves multi-step organic synthesis techniques. These methods typically require careful control of reaction conditions such as temperature, pH, and solvent choice to achieve optimal yields and purity. Common techniques include:
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Condensation Reactions: These are often used to form the thiazole ring.
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Nitration: To introduce the nitro group.
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Alkylation: For adding the methoxyethyl group.
Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Benzo[d]thiazole derivatives have been studied for their significant biological activities, including:
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Anti-inflammatory Effects: They can inhibit enzymes related to inflammatory processes.
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Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell growth.
While specific biological data for (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is not available, its structural features suggest potential therapeutic applications.
Potential Applications
Given its structural similarity to other biologically active benzo[d]thiazole compounds, (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide may have applications in:
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Pharmaceutical Development: For anti-inflammatory and anticancer therapies.
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Biomedical Research: As a tool compound for studying biological pathways.
Data Table: Comparison of Similar Compounds
| Compound | Structure Features | Biological Activity | Synthesis Method |
|---|---|---|---|
| (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide | Methoxyethyl, Nitro | Anti-inflammatory, Anticancer | Multi-step organic synthesis |
| 2-(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Methoxybenzylidene, Nitro | Potential VEGFR-2 inhibitor | Not specified |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Cyano, Thiadiazole | Anti-inflammatory (5-LOX inhibitor) | Two-stage protocol |
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